An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold" due to their prevalence in a wide array of pharmacologically active compounds. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole .
The presence of a trifluoromethyl (-CF3) group is of particular interest in drug design, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions.[1] Finally, the N-alkylation with a butyl group modulates the compound's overall lipophilicity and steric profile, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
This document serves as a comprehensive technical resource, providing an in-depth analysis of the core physicochemical properties of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole. We will explore its structural features and delve into the theoretical and practical aspects of determining its key parameters, including melting point, boiling point, solubility, lipophilicity (logP), and ionization constant (pKa). Each section will not only present the data but also explain the causality behind the experimental methodologies, offering field-proven insights for laboratory application.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity.
-
Chemical Name: 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole
-
Synonyms: 4-Bromo-1-butyl-3-(trifluoromethyl)-1H-pyrazole[3]
-
Molecular Formula: C₈H₁₀BrF₃N₂[3]
-
Molecular Weight: 271.08 g/mol [3]
Caption: Molecular structure of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole. It is critical to note that while some data for analogous compounds is available, specific experimental values for this exact molecule are not widely published. The values presented are a combination of supplier data and reasoned estimations based on structurally similar compounds.
| Property | Value / Expected Characteristics | Significance in Drug Development |
| Physical Form | Reported as a liquid or low-melting solid.[3] | Affects handling, storage, and formulation strategies. |
| Melting Point | Expected to be near or slightly above room temperature. | Indicator of purity; influences solid-state formulation. |
| Boiling Point | > 235 °C (estimated) | Relevant for purification (distillation) and thermal stability. |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, alcohols, acetone). | Crucial for biological assays, formulation, and synthetic workups.[5] |
| logP | Predicted to be > 2.0 | Key determinant of ADME properties (membrane permeability, absorption). |
| pKa | Weakly basic (N2 atom) | Governs ionization state at physiological pH, affecting solubility and target interaction. |
In-Depth Analysis and Experimental Protocols
Melting Point
Significance & Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. Therefore, melting point determination is a fundamental technique for assessing the purity of a synthesized compound.
Expected Value: The un-alkylated analog, 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, is a crystalline powder with a reported melting point of 105-107°C.[6] The introduction of the flexible N-butyl chain disrupts crystal packing efficiency, which is expected to significantly lower the melting point. One supplier lists the target compound as a liquid, suggesting a melting point at or below ambient temperature.[3]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the standard method using a digital melting point apparatus.
-
Sample Preparation: Place a small amount of the solid compound on a clean, dry watch glass. If the sample consists of large crystals, gently crush them into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-15°C/min) to find an approximate melting range. This saves time and prevents overshooting the actual melting point in subsequent, more accurate measurements.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Using a fresh sample, heat to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point
Significance & Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquids, useful for identification, assessing purity, and determining conditions for purification by distillation. For high-boiling-point compounds, determination is often performed under reduced pressure to prevent thermal decomposition.
Expected Value: The predicted boiling point for 4-Bromo-3-(trifluoromethyl)-1H-pyrazole is 235.3 ± 35.0 °C at standard pressure.[6] The addition of the butyl group will increase the molecular weight and van der Waals forces, leading to a higher boiling point.
Experimental Protocol: Micro Boiling Point Determination (Thiele Tube)
This method is ideal when only a small amount of liquid is available.
-
Sample Preparation: Add 0.5-1 mL of the liquid into a small test tube (e.g., a Durham tube).
-
Capillary Insertion: Place a standard melting point capillary tube into the liquid, with the sealed end pointing upwards.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is immersed but the open end of the test tube is above the oil level.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air and its temperature is now above the boiling point.
-
Data Recording: Remove the heat source. The bubbling will slow and eventually stop. The moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.
Caption: Workflow for Micro Boiling Point Determination.
Solubility
Significance & Causality: Solubility, the ability of a solute to dissolve in a solvent, is a critical parameter. In drug discovery, aqueous solubility is vital for bioavailability and formulation, while solubility in organic solvents like DMSO is necessary for stock solutions used in high-throughput screening. The principle of "like dissolves like" governs this property: polar molecules dissolve in polar solvents, and non-polar molecules in non-polar solvents.
Qualitative Assessment:
-
Water: The parent pyrazole ring has limited water solubility.[5] The presence of the lipophilic trifluoromethyl group and the non-polar n-butyl chain will further decrease its solubility in aqueous media.
-
Organic Solvents: The compound is expected to be readily soluble in common organic solvents such as methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO), due to the overall non-polar character imparted by the butyl and trifluoromethyl groups.
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Add approximately 10 mg of the compound to a series of small, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, DMSO, hexane, toluene).
-
Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification: Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved material remains.
-
Insoluble: The solid appears largely unaffected.
-
Caption: Workflow for Qualitative Solubility Assessment.
Lipophilicity (logP)
Significance & Causality: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, or "oil-loving" nature. It is expressed as its logarithm, logP. This value is a cornerstone of drug design, famously included in Lipinski's Rule of 5, as it predicts a drug's ability to cross lipid cell membranes. A positive logP indicates higher affinity for the lipid phase (lipophilic), while a negative value indicates higher affinity for the aqueous phase (hydrophilic).
Predicted Value: The presence of both the trifluoromethyl group and the four-carbon butyl chain strongly suggests the compound is lipophilic, with a predicted logP value significantly greater than 2.0. This range is often favorable for CNS-targeting drugs, though excessively high logP values can lead to poor aqueous solubility and rapid metabolism.
Experimental Protocol: Shake-Flask Method for logP Determination
This is the traditional and most referenced method for logP measurement.
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This pre-saturation is critical to ensure the volume of each phase does not change during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical technique.
-
Calculation: Calculate logP using the formula: logP = log₁₀([organic] / [aqueous]) .
Caption: Workflow for Shake-Flask logP Determination.
Ionization Constant (pKa)
Significance & Causality: The pKa value indicates the strength of an acid or base. It is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. Since the ionization state of a molecule profoundly affects its solubility, membrane permeability, and ability to bind to a biological target, pKa is a critical parameter in drug development.
Predicted Value: For 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole, the relevant pKa pertains to the basicity of the N2 nitrogen atom. The parent 4-Bromo-3-(trifluoromethyl)-1H-pyrazole has a predicted acidic pKa (for the N-H proton) of 9.27.[6] In our target molecule, this proton is replaced by a butyl group. The N2 nitrogen possesses a lone pair of electrons and is therefore basic. The strong electron-withdrawing effects of the adjacent trifluoromethyl group and the bromine atom will significantly reduce the basicity of this nitrogen compared to an unsubstituted pyrazole (pKa of conjugate acid ≈ 2.5).[2] The pKa of the conjugate acid is therefore expected to be very low, meaning the compound will exist almost exclusively in its neutral form at physiological pH (7.4).
Experimental Protocol: Potentiometric Titration
This method determines pKa by measuring pH changes during titration.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system, often a co-solvent like methanol/water, to ensure solubility throughout the titration.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a combination electrode to monitor the pH.
-
Titration (for a base): Using a burette, add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization) or by analyzing the first derivative of the curve, where the equivalence point appears as a maximum. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.
Caption: Relationship between pH, pKa, and the ionization state of the pyrazole.
Safety and Handling
While a specific safety data sheet (SDS) for 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole is not widely available, data from structurally similar bromo-trifluoromethyl-pyrazoles should be used to guide handling procedures. Analogous compounds are classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[7][8][9][10]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[11]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole is a highly functionalized heterocyclic compound with physicochemical properties tailored for applications in medicinal chemistry and drug discovery. Its notable lipophilicity, conferred by the butyl and trifluoromethyl groups, suggests good potential for membrane permeability. The bromine atom provides a reactive site for further synthetic diversification, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. Its weak basicity ensures it remains in a neutral state under physiological conditions, which can be advantageous for cell penetration.
This guide has provided a detailed framework for understanding and experimentally determining the core physicochemical properties of this compound. For any drug development program, it is imperative that these predicted characteristics are confirmed through rigorous experimental validation as outlined in the provided protocols. Such empirical data is the bedrock upon which successful and rational drug design is built.
References
-
Xidianding. (n.d.). 4-Bromo-1-Butyl-3-(Trifluoromethyl)Pyrazole. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-bromo-1-(trifluoromethyl)-1H-pyrazole, min 97%, 1 gram. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
RSC Publishing. (n.d.). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-1-(trifluoromethyl)-1h-pyrazole. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]
Sources
- 1. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole | CymitQuimica [cymitquimica.com]
- 4. 4-Bromo-1-Butyl-3-(Trifluoromethyl)Pyrazole - 杂环化合物 - 西典实验 [seedior.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 19968-17-3 CAS MSDS (4-BROMO-3-TRIFLUOROMETHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. aksci.com [aksci.com]
